Trimethyl thiophosphate

Catalog No.
S567527
CAS No.
152-18-1
M.F
C3H9O3PS
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl thiophosphate

CAS Number

152-18-1

Product Name

Trimethyl thiophosphate

IUPAC Name

trimethoxy(sulfanylidene)-λ5-phosphane

Molecular Formula

C3H9O3PS

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C3H9O3PS/c1-4-7(8,5-2)6-3/h1-3H3

InChI Key

XWSLYQXUTWUIKM-UHFFFAOYSA-N

SMILES

COP(=S)(OC)OC

Synonyms

O,O,O-trimethyl phosphorothioate

Canonical SMILES

COP(=S)(OC)OC

The exact mass of the compound O,O,O-Trimethyl phosphorothioate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethyl thiophosphate (CAS 152-18-1) is a structurally distinct organophosphorus compound characterized by its core P=S double bond and three methoxy groups . In industrial procurement, it is primarily sourced as a critical intermediate for the synthesis of organophosphorus agrochemicals and as a specialized functional additive in advanced lithium-ion battery electrolytes [1]. Unlike standard phosphate esters, the presence of the sulfur atom fundamentally alters its electronic distribution, metal-ion coordinating behavior, and hydrolytic profile [1]. This makes it a highly specific selection for processes where controlled precursor reactivity, limited primary-shell solvation, and targeted environmental degradation pathways are required over generic phosphate behavior .

Substituting trimethyl thiophosphate with its direct oxygen analog, trimethyl phosphate (TMP), or higher alkyl thiophosphates leads to critical failures in both electrochemical and synthetic applications [1]. In battery electrolytes, TMP aggressively coordinates with lithium ions, displacing essential carbonate solvents from the primary solvation shell and severely disrupting Solid Electrolyte Interphase (SEI) formation [1]. Conversely, the sulfur atom in trimethyl thiophosphate coordinates poorly with lithium, preserving the baseline SEI chemistry while still delivering additive benefits [1]. In synthetic workflows, substituting with triethyl thiophosphate introduces excessive steric hindrance, significantly reducing the kinetics of nucleophilic attack and lowering overall yields in downstream transesterification steps [2].

Lithium-Ion Solvation and Redox Potential Preservation in Electrolytes

In the formulation of advanced lithium-ion battery electrolytes, the choice of organophosphorus additive drastically impacts lithium solvation and battery performance[1]. Research demonstrates that the oxygen-analog trimethyl phosphate (TMP) aggressively coordinates with Li+, reaching up to 95% coordination at low concentrations, which displaces essential carbonate solvents and negatively shifts the redox potential[1]. In direct contrast, trimethyl thiophosphate yields a slight positive shift (+30 mV) because its P=S sulfur atom is poorly coordinating toward the Li-cation [1]. This lack of primary shell displacement ensures that the critical carbonate-driven Solid Electrolyte Interphase (SEI) formation remains intact, making trimethyl thiophosphate a superior procurement choice for non-disruptive electrolyte functionalization compared to TMP [1].

Evidence DimensionLi+ redox potential shift and solvation coordination
Target Compound DataTrimethyl thiophosphate: +30 mV shift (poor Li+ coordination, preserves carbonate shell)
Comparator Or BaselineTrimethyl phosphate (TMP): Strong negative shift (up to 95% Li+ coordination, displaces carbonates)
Quantified DifferenceSignificant divergence in coordination affinity; TMTP avoids the >90% primary shell displacement seen with TMP.
Conditions1 M LiPF6 in EC:DEC ternary solvent mixtures.

Allows battery manufacturers to incorporate phosphorus-based additives for flame retardancy or cathode protection without destroying the critical carbonate-derived SEI layer.

Steric Profile and Catalytic Hydrolysis Reactivity

For use as a chemical intermediate, the steric bulk of the alkyl groups dictates the efficiency of downstream nucleophilic substitutions [1]. Comparative catalytic hydrolysis studies demonstrate that trimethyl thiophosphate exhibits significantly lower steric resistance than larger organophosphates or complex thiophosphates, such as chlorpyrifos or triethyl thiophosphate [1]. This reduced steric hindrance translates to rapid and high-conversion interaction with catalysts at elevated temperatures (e.g., 80 °C), whereas bulkier analogs suffer from mass-transfer and binding limitations [1]. Consequently, buyers synthesizing complex agrochemicals should prioritize trimethyl thiophosphate over ethyl-substituted analogs to maximize batch yields and minimize reactor residence time [1].

Evidence DimensionCatalytic hydrolysis conversion rate
Target Compound DataTrimethyl thiophosphate: High conversion due to minimal steric resistance of methoxy groups.
Comparator Or BaselineHigher alkyl/aryl thiophosphates (e.g., chlorpyrifos): Lower conversion rates under identical catalytic conditions.
Quantified DifferenceTMTP demonstrates superior binding and conversion kinetics at 80 °C compared to bulkier OP analogs.
ConditionsHydrolysis catalyzed by Co/3DNG-2 nanoparticles at pH 11.3 and 80 °C.

Ensures higher yields and shorter reaction times when used as a precursor in the synthesis of complex agrochemicals or functionalized materials.

Resistance to Atmospheric and Ozone Oxidation

The stability of the P=S bond against oxidative degradation is a critical parameter for both storage handling and environmental formulation [1]. Gas-phase kinetic studies indicate that trimethyl thiophosphate exhibits a distinct lack of reaction with atmospheric ozone (O3), contrasting sharply with the behavior of reactive phosphites or unsaturated precursors which rapidly degrade upon exposure [1]. The thiophosphate group is highly resistant to direct oxidation, requiring advanced oxidation processes to initiate breakdown [1]. This quantifiable atmospheric stability provides predictable shelf-life, reducing procurement waste from premature oxidative degradation compared to more sensitive phosphorus analogs [1].

Evidence DimensionReactivity with atmospheric ozone (O3)
Target Compound DataTrimethyl thiophosphate: No significant reaction observed with O3.
Comparator Or BaselineReactive phosphites / unsaturated VOCs: Rapid oxidative degradation.
Quantified DifferenceTMTP maintains structural integrity under standard atmospheric ozone exposure, unlike easily oxidized analogs.
ConditionsGas-phase atmospheric chemistry kinetic assays.

Provides superior shelf-life and predictable environmental persistence, reducing procurement waste from premature oxidative degradation.

Non-Disruptive Electrolyte Additive for Li-Ion Batteries

Because trimethyl thiophosphate does not aggressively coordinate with lithium ions, it is a highly suitable candidate for integration into high-energy Li-ion battery electrolytes [1]. It provides the necessary phosphorus and sulfur elements for targeted cathode passivation without displacing the critical carbonate solvents required for stable Solid Electrolyte Interphase (SEI) formation, avoiding a common failure point associated with standard trimethyl phosphate [1].

High-Yield Intermediate for Agrochemical Synthesis

The minimal steric hindrance of the three methoxy groups makes trimethyl thiophosphate highly reactive toward nucleophilic attack under catalytic conditions [2]. It is an effective procurement choice for synthesizing organophosphorus pesticides where rapid transesterification or amidation is required to maximize batch yields and minimize reactor time compared to bulkier ethyl-substituted analogs [2].

Stable Precursor for Controlled-Release Formulations

Due to its documented resistance to spontaneous atmospheric ozone oxidation, trimethyl thiophosphate serves as a stable building block for agricultural formulations[3]. It ensures the active compound remains intact during storage and atmospheric exposure, degrading only under targeted environmental or advanced oxidative conditions, offering predictable shelf-life over reactive phosphites [3].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

152-18-1

Dates

Last modified: 08-15-2023

Organic trace compounds in the water of the River Elbe near Hamburg. Part II

R Götz, O H Bauer, P Friesel, K Roch
PMID: 9532733   DOI: 10.1016/s0045-6535(98)00009-5

Abstract

Part II of the quantitative determination of altogether 145 distinct organic compounds is presented (88 organic compounds). Elevated amounts of some pesticides concerning triazines and especially dimethoate were recorded as well as of O,O,O-trimethylthiophosphate and O,O,S-trimethyldithiophos-phate, which are related to the chemistry of dimethoate. A comparison of the results of PCB-quantification in unfiltered water samples with the results for solid phase material (SPM-phase) in river water is presented. The occurrence of organic trace compounds in the River Elbe is discussed in comparison to corresponding investigations of the River Rhine.


Selective inhibition and induction of CYP activity discriminates between the isoforms responsible for the activation of butylated hydroxytoluene and naphthalene in mouse lung

R D Verschoyle, J Martin, D Dinsdale
PMID: 9293621   DOI: 10.1080/004982597240217

Abstract

1. Selective induction and inhibition experiments have been used to identify the cytochrome P450 (CYP) isoforms responsible for butylated hydroxytoluene (BHT) bioactivation in mouse lung. 2. Pre-treatment of BALB/c mice with O,O,O-trimethylphosphorothioate (OOOMeP(S)), which prevented all the signs of toxicity observed following BHT treatment, inhibited the pulmonary activity of pentoxyresorufin O-dealkylase (PROD) and coumarin hydroxylase but not 4-nitrophenol hydroxylase. 3. Pulmonary coumarin hydroxylase activity was greater in DBA than in BALB/c mice but the severity of BHT-induced lung injury was similar. 4. Pre-treatment with pyrazole, which exacerbated BHT-induced lung injury, did not affect pulmonary coumarin hydroxylase or 4-nitrophenol hydroxylase activity but increased that of PROD. 5. Pre-treatment with OOOMeP(S) prevented the lethargy and weight-loss associated with naphthalene poisoning but not the pulmonary injury. Pre-treatment with pyrazole did not exacerbate naphthalene-induced injury. 6. Members of both CYP2F and 2B sub-families have been shown to exhibit PROD activity and 2F2 activates naphthalene in mouse lung. The current studies, however, indicate that 2F2 is unlikely to be a significant component of PROD activity in mouse lung. 2F2, like coumarin hydroxylase (2A5) and 4-nitrophenol hydroxylase (2E1), is not responsible for the pulmonary activation of BHT, which is largely attributable to an isoform of 2B, probably 2B10.


Inhibition and induction of cytochrome P450 isoenzymes in rat lung

R D Verschoyle, D Dinsdale, C R Wolf
PMID: 8474020   DOI:

Abstract

The O-dealkylation of pentoxyresorufin, a substrate for P450 2B1, was decreased in lung microsomes from rats dosed with O,O,S-trimethylphosphorodithioate, O,O,O-trimethylphosphorothioate, bromophos, fenitrothion, p-xylene and 2,4-dichloro-(6-phenylphonoxy)ethylamine. This activity was decreased by antibodies to P450 2B1 but unaffected by antibodies to P450 1A1 or 4B1. This reduction reflected both inactivation and destruction of P450 2B1; destruction of this protein was particularly marked after bromophos and fenitrothion. Pyrazole was the only compound in this study to induce the O-dealkylation of pentoxyresorufin. None of these compounds altered the rate of ethoxyresorufin O-dealkylation, an indicator of P450 1A1 activity, but this activity was induced greatly by both Aroclor and beta-naphthoflavone, p-Xylene was the only compound to decrease P450 4B1 activity, as determined by the N-hydroxylation of 2-aminofluorene. In the liver, bromophos, fenitrothion, p-xylene and 2,4-dichloro-(6-phenylphonoxy)ethylamine all had marked effects on the O-dealkylation of ethoxyresorufin and pentoxyresorufin but, at the dose used, O,O,O-trimethylphosphorothioate and O,O,S-trimethylphosphorodithioate had minimal effects in this tissue. Thus, both O,O,O-trimethylphosphorothioate and O,O,S-trimethylphosphorodithioate are exquisitely selective inhibitors of pulmonary P450 2B1 activity. Their use, together with pyrazole, will facilitate future studies of the pulmonary activation of toxins by P450 2B1.


Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides

N Umetsu, N M Mallipudi, R F Toia, R B March, T R Fukuto
PMID: 7288900   DOI: 10.1080/15287398109529996

Abstract

O,O,S-Trimethyl phosphorothioate, an impurity in several technical organophosphorus insecticides, when administered orally to rats at single doses as low as 15 mg/kg caused delayed mortality, with death occurring 4-22 d after treatment. Delayed toxic signs were also observed in mice, but mice were generally less sensitive than rats. O,O,S-triethyl phosphorothioate and O,S,S-trimethyl phosphorodithioate induced the same signs of intoxication at slightly higher doses. Rats treated with O,O,S-trimethyl phosphorothioate refused food and water within 24 h after treatment and did not eat or drink until the time of death. Neither injection of nutrient solution nor atropine served to reduce or block intoxication. However, the isomeric O,O,O-trimethyl phosphorothioate was a potent antagonist of the toxicity of O,O,S-trimethyl phosphorothioate. As little as 1% of the O,O,O-trimethyl isomer protected rats from the intoxicating effects of the O,O,S-trimethyl isomer at doses as high as 200 mg/kg. Rat serum carboxylesterase and cholinesterase were inhibited for prolonged periods after a single oral dose of O,O,S-trimethyl phosphorothioate, but the duration of inhibition was significantly less when the toxicant contained 1% O,O,O-trimethyl isomer.


Enhanced levels of lipid peroxidation and xanthine oxidase activity in the lung of male Sprague-Dawley rats following treatment with O,O,S-trimethyl phosphorothioate

K Ohtaka, A Koizumi
PMID: 7800664   DOI: 10.1111/j.1600-0773.1994.tb00348.x

Abstract

The purpose of this study was to investigate the roles of lipid peroxidation and a prototypical radical generating enzyme, xanthine oxidase, in lung injury caused by O,O,S-trimethyl phosphorothioate (OOS-TMP). Animals (five per group) were dosed with OOS-TMP at 40 mg/kg and sacrificed on the 1st, 3rd or 7th day after treatment. OOS-TMP increased lipid peroxidation (Mean +/- S.E.) to 139 +/- 9.6% of the control values in the lung and to 623 +/- 203% in the liver on the 1st day. When rats were dosed with OOS-TMP at 20, 40 and 60 mg/kg, lipid peroxidation in the lung and the liver were increased in a dose-dependent manner. In the lung, the total activity of xanthine oxidase was coincidentally increased. In contrast, the activities of superoxide dismutase and catalase were not affected. Effects of OOS-TMP on lipid peroxidation and the total activity of xanthine oxidase were completely abolished by coadministration with O,O,O-trimethyl phosphorothionate of a non-toxic dose (1 mg/kg), which antagonizes the lung injury after treatment with OOS-TMP. The present results indicate that free radical formation may be involved in lung injury after OOS-TMP treatment through activation of radical producing enzymes such as xanthine oxidase.


Toxicological properties of trialkyl phosphorothioate and dialkyl alkyl- and arylphosphonothioate esters

T R Fukuto
PMID: 6833715   DOI: 10.1080/03601238309372359

Abstract

Impurities such as O,S,S-trimethyl phosphorodithioate (TMPD) and the S-methyl isomer of malathion (isomalathion) strongly potentiated the mammalian toxicity of malathion. In contrast, impurities present in the phosphoramidothioate insecticide acephate had an antagonizing effect on its mammalian toxicity. The potentiation of the toxicity of malathion was attributed to inhibition of mammalian liver and serum carboxylesterase. O,O,S-Trimethyl phosphorothioate (TMP), another impurity present in technical malathion and in other organophosphorus insecticides, proved to be highly toxic. Rats given a single oral dose of TMP at a level as low as 20 mg/kg died over a period of three weeks, with death occurring with non-cholinergic signs of poisoning. TMPD also caused similar delayed death in rats. O,O,O-Trimethyl phosphorothioate (TMP=S), also another impurity in technical malathion and a structural isomer of TMP, was a potent antagonist to the delayed toxicity of TMP. Examination of a number of related trialkyl phosphorothioate and dialkyl alkylphosphonothioate esters revealed several of these compounds to be highly toxic to rats.


Toxicological properties of O,O,S-trialkyl phosphorothioates

F A Ali, T R Fukuto
PMID: 6668610   DOI: 10.1080/15287398309530451

Abstract

The effect of atropine, 2-pyridine aldoxime methiodide (2-PAM), and several O,O,O-trialkylphosphorothioates on poisoning of rats by a series of O,O-dimethyl and O,O-diethyl S-alkyl phosphorothioates was investigated. Atropine and 2-PAM successfully protected rats treated with O,O-diethyl S-n-propyl and S-i-propyl phosphorothioates, while the O,O,O-trialkyl phosphorothioates were effective in protecting rats treated with O,O-dimethyl S-methyl and S-ethyl phosphorothioates. O,O-Dimethyl and O,O-diethyl S-i-propyl phosphorothioates also were examined for in vitro and in vivo inhibition of rat plasma, red blood cell, and brain cholinesterase. Overall, the results indicated that two different mechanisms, cholinergic and noncholinergic, are involved in intoxication by the O,O,S-trialkyl phosphorothioates.


Dysproteinuria induced in rats by O,O,S-trimethyl phosphorothioate

S Keadtisuke, T R Fukuto
PMID: 3590228   DOI: 10.1016/0378-4274(87)90164-0

Abstract

Administration of a single oral dose of 60 mg/kg O,O,S-trimethyl phosphorothioate (OOS-Me), a malathion impurity, resulted in a substantial increase in the amounts of amino acids along with a change in the nature of proteins excreted in the urine of treated rats. In contrast to control rats, a small increase in albumin and a small decrease in alpha 1-globulin were observed. However, alpha2-, beta- and gamma 1-globulin, which were not detected in the urine of control rats, were found in substantial amounts in the urine of OOS-Me-treated rats. These findings, coupled with observed increases in urinary glucose levels and consistent specific gravity readings of 1.01 even though treated rats were experiencing oliguria, provide evidence for OOS-Me-induced kidney tubule damage.


Malathion and phenthoate carboxylesterase activities in pulmonary alveolar macrophages as indicators of lung injury

T Imamura, N L Schiller, T R Fukuto
PMID: 6612731   DOI: 10.1016/0041-008x(83)90187-4

Abstract

Malathion and phenthoate carboxylesterase activities were investigated in pulmonary alveolar macrophages (PAM) in Sprague-Dawley rats. PAM was found to be capable of hydrolyzing phenthoate at a faster rate than malathion. Oral administration to rats with O,O,S-trimethyl phosphorothioate (OOS-Me), a pneumotoxic impurity present in technical grades of malathion and phenthoate, increased the activities of these esterases in PAM without affecting an activity in lung microsomal carboxylesterase. The time course study indicated that this increase was maximal on Day 1 following treatment with OOS-Me at 20 and 40 mg/kg of doses. To assess the usefulness of measuring these esterases in PAM as an indicator of lung damage, paraquat and bromobenzene were administered to rats with treatment regimens which have been shown previously to result in histopathologically demonstrable pneumotoxicity. Malathion and phenthoate carboxylesterase activities in PAM were increased by two- to threefold following treatment with paraquat or bromobenzene. These treatments also increased lung microsomal malathion carboxylesterase activity by threefold. Furthermore, infection of rats with Pseudomonas aeruginosa by intratracheal inoculation increased malathion and phenthoate carboxylesterase activities in PAM by two- to threefold without increasing these activities in lung microsomes. These results indicate that PAM may play a significant role in detoxifying airborne malathion and phenthoate when inhaled. Furthermore, the activities of malathion and phenthoate carboxylesterases may be useful for detecting lung injury produced by pneumotoxic chemicals as well as bacterial infection.


A phosphorothionate isomer protects against the pneumotoxicity caused by O,O,S-trimethyl phosphorothioate

J Gandy, T Imamura
PMID: 3564023   DOI: 10.1016/0041-008x(87)90256-0

Abstract

O,O,S-Trimethyl phosphorothioate (OOS-TMP), an impurity in many organophosphorus insecticides, causes pneumotoxicity in rats at low doses (20 mg/kg) resulting in increases in bronchopulmonary lavage lactate dehydrogenase (LDH) activity and morphological alterations of bronchiolar epithelium. Coadministration of the nontoxic isomer, O,O,O-trimethyl phosphorothioate (OOO-TMP), at 1% of the toxicant dose, has been found to protect against the increase in LDH levels and morphological changes in bronchioles caused by OOS-TMP. Since OOO-TMP appears to require metabolic activation for pneumotoxicity, the effects of OOO-TMP on pulmonary and hepatic P-450 content and P-450-mediated monooxygenases were examined as a possible biochemical mechanism of antagonism. Oral treatment with OOO-TMP (0.5, 1.0, and 4.0 mg/kg) decreased pulmonary P-450 levels by 23 to 50% at 2 and 6 hr, while no changes were detected in hepatic P-450 levels. Lung microsomal 7-ethoxycoumarin O-deethylase (7-Ec) was inhibited by 71 to 100%, while liver 7-Ec was inhibited by 26 to 52%. p-Nitroanisole demethylase activity was decreased 22 to 47% following treatment with the two highest dose levels of OOO-TMP. These results further support the view that the lung is a target organ of delayed toxicity produced by OOS-TMP, and that the antagonistic effect of OOO-TMP is due to alterations in the metabolic activation processes of OOS-TMP in the lung and/or liver.


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